ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to produce another intermediate, which is further reacted with ethyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate
- 2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
- 2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(trifluoromethyl)-quinazolin-4(3H)-one
Uniqueness
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-7H,2H2,1H3 |
InChI Key |
VQFRJVGSFQMCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC2=CC=CC(=C2C1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.